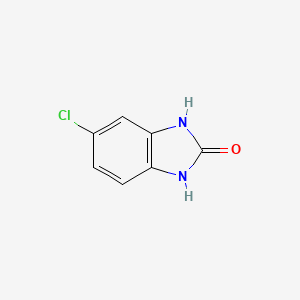

5-Chloro-1,3-dihydrobenzoimidazol-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10379. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGIQLYKEULMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278869 | |

| Record name | 5-Chloro-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034-23-3 | |

| Record name | 2034-23-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1,3-dihydrobenzoimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 5-Chloro-1,3-dihydrobenzoimidazol-2-one, a key heterocyclic compound with significant applications in pharmaceutical research and development. This document consolidates essential data on its chemical and physical characteristics, synthesis, spectral properties, and biological relevance, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound, with the molecular formula C₇H₅ClN₂O, is a chlorinated derivative of benzimidazolone.[1] It presents as a white to off-white crystalline powder.[2] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including the antiemetic drug Domperidone.[3]

Physicochemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂O | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| CAS Number | 2034-23-3 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Predicted XlogP | 1.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclization of a substituted o-phenylenediamine with a carbonyl-containing reagent. A common and established method is the reaction of 4-chloro-o-phenylenediamine with urea.

Synthesis of this compound from 4-chloro-o-phenylenediamine and Urea

This method involves the condensation of 4-chloro-o-phenylenediamine with urea, followed by an intramolecular cyclization to form the benzimidazolone ring system.

Experimental Protocol:

-

A mixture of 4-chloro-o-phenylenediamine and urea is heated. The reaction can be carried out neat or in a high-boiling solvent such as dimethylformamide (DMF).[4]

-

The reaction mixture is heated to a temperature of 130-180 °C.[5][6]

-

The reaction is monitored for the evolution of ammonia, which indicates the progress of the reaction.[7]

-

After completion, the reaction mixture is cooled and treated with an aqueous solution of sodium hydroxide to precipitate the product.[6]

-

The crude product is collected by filtration, washed with water, and then neutralized.[6]

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[8]

Below is a DOT script representing the general workflow for the synthesis.

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups.

Table 2: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| N-H Stretch | 3400 - 3150 | Medium to Strong | [9] |

| C=O Stretch (lactam) | 1710 - 1690 | Strong | [9] |

| C=N Stretch | ~1629 | - | [10] |

| C-Cl Stretch | 719 - 702 | Medium | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (168.58 g/mol ). The fragmentation pattern would likely involve the loss of the chlorine atom and cleavage of the benzimidazolone ring.

Biological Activity and Potential Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] this compound and its derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and cytotoxic agents.[9]

Potential Mechanisms of Action

The biological activities of benzimidazole derivatives are often attributed to their interaction with various biological targets. Some of the key mechanisms of action for this class of compounds include:

-

Tubulin Polymerization Inhibition: Many benzimidazole derivatives, such as albendazole and mebendazole, exert their anthelmintic effects by binding to β-tubulin and inhibiting microtubule polymerization. This disrupts cellular processes like cell division and intracellular transport in parasites.

-

Enzyme Inhibition: Benzimidazoles have been shown to inhibit various enzymes. For instance, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

-

Receptor Antagonism: Certain benzimidazole derivatives can act as antagonists for various receptors, including dopamine receptors. This is exemplified by Domperidone, for which this compound is a key intermediate.

The following DOT script illustrates the potential signaling pathways that could be modulated by benzimidazole derivatives.

Conclusion

This compound is a versatile building block in medicinal chemistry with established importance in the synthesis of pharmaceuticals. Its basic properties, including its chemical structure and reactivity, make it a valuable scaffold for the development of new therapeutic agents. Further research into its specific biological targets and mechanisms of action will continue to unlock its full potential in drug discovery and development.

References

- 1. 5-chloro-1,3-dihydro-2H-benzimidazol-2-one | C7H5ClN2O | CID 223131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one [lgcstandards.com]

- 5. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE [chemicalbook.com]

- 7. d-nb.info [d-nb.info]

- 8. 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]1,3-dihydro-2H-benzimidazol-2-one hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dihydrobenzoimidazol-2-one is a heterocyclic organic compound belonging to the benzimidazole family. Its structure, featuring a chlorinated benzene ring fused to an imidazolone ring, serves as a key scaffold in medicinal chemistry.[1] Derivatives of this core structure have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] This technical guide provides an in-depth overview of the physicochemical characteristics of this compound, along with experimental protocols for its synthesis and property determination, to support its application in research and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O | [1][3] |

| Molecular Weight | 168.58 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder (reported for a derivative) | [4] |

| Melting Point | Data not available for the parent compound. A methylated and phenylated derivative has a melting point of 152 °C.[5] A piperidinyl derivative has a melting point range of 226-232 °C.[4] | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Predicted to be low due to its nonpolar aromatic structure. | |

| LogP (XLogP3) | 1.7 | [3] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of benzimidazolones is the reaction of an o-phenylenediamine with urea.[6]

Reaction:

Experimental Protocol:

-

Materials: 4-chloro-o-phenylenediamine, Urea, Organic solvent with a boiling point above 100°C and low water solubility (e.g., o-dichlorobenzene).[6]

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, combine 4-chloro-o-phenylenediamine and urea in a molar ratio of 1:1 to 1:1.3 in the organic solvent.[6]

-

Heat the reaction mixture to a temperature between 100°C and 200°C.[6]

-

Maintain the reaction at this temperature with stirring, monitoring the evolution of ammonia gas as an indicator of reaction progress.

-

Upon completion of the reaction (cessation of ammonia evolution), cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a suitable solvent (e.g., petroleum ether) to remove any residual starting materials or byproducts.[7]

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Experimental Characterization Protocols

The following are general experimental protocols that can be employed to determine the key physicochemical properties of this compound.

1. Melting Point Determination (Capillary Method):

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

-

Procedure:

-

Finely powder a small, dry sample of the compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

-

2. pKa Determination (Potentiometric Titration):

-

Principle: The pKa is the negative logarithm of the acid dissociation constant. It can be determined by titrating a solution of the compound with a strong acid or base and monitoring the pH.

-

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

-

Calibrate a pH meter using standard buffer solutions.

-

Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

-

3. Aqueous Solubility Determination (Shake-Flask Method):

-

Principle: This method determines the equilibrium concentration of a solute in a solvent.

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of water in a flask.

-

Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Analyze the concentration of the compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the aqueous solubility.

-

4. LogP Determination (Shake-Flask Method):

-

Principle: The partition coefficient (LogP) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

-

Procedure:

-

Prepare a solution of the compound in either water or n-octanol.

-

Add a known volume of this solution to a flask containing a known volume of the other immiscible solvent.

-

Seal the flask and shake it vigorously for a period to allow for partitioning between the two phases.

-

Allow the two phases to separate completely.

-

Carefully sample each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using an appropriate analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.

-

Biological Activity and Potential Signaling Pathways

Benzimidazole derivatives, including this compound, are known to exhibit a range of biological activities. Understanding the potential mechanisms of action is crucial for drug development.

Antimicrobial Activity

The antimicrobial action of benzimidazoles is often attributed to their structural similarity to purine nucleosides. This allows them to interfere with essential biological processes in microorganisms.

-

Mechanism of Action: A primary mechanism involves the inhibition of key enzymes necessary for microbial survival. For instance, some benzimidazoles are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[8] By targeting this enzyme, they can disrupt bacterial proliferation.

Figure 1. Postulated antimicrobial mechanism of action.

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives are often mediated through the modulation of key inflammatory pathways.

-

Mechanism of Action: A significant mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][9] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, benzimidazole derivatives can reduce the production of these pro-inflammatory molecules.[4][9]

Figure 2. Potential anti-inflammatory signaling pathway.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive physicochemical characterization of a compound like this compound.

Figure 3. Workflow for physicochemical characterization.

Conclusion

This compound is a compound of significant interest due to its versatile chemical scaffold and potential biological activities. This guide has provided a summary of its key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an overview of its potential mechanisms of action in antimicrobial and anti-inflammatory contexts. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating further investigation and application of this promising compound.

References

- 1. Buy this compound | 2034-23-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-chloro-1,3-dihydro-2H-benzimidazol-2-one | C7H5ClN2O | CID 223131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-Chloro-1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one-d5 | 37385-92-5 | MBA38592 [biosynth.com]

- 6. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]

- 7. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]

- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

An In-depth Technical Guide to 5-Chloro-1,3-dihydrobenzoimidazol-2-one (CAS 2034-23-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3-dihydrobenzoimidazol-2-one, a halogenated derivative of benzimidazolone, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of pharmacologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis methodologies, and known biological activities of this compound. Detailed experimental protocols for its synthesis and for the evaluation of its cytotoxic effects are also presented, aiming to equip researchers with the necessary information for its further investigation and application in drug discovery.

Physicochemical Properties

This compound is a white to off-white solid. While a definitive melting point for this specific compound is not consistently reported across public sources, its derivatives exhibit a wide range of melting points, indicating that this physical property is highly sensitive to substitution. For instance, 5-Chloro-1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one-d5 has a reported melting point of 152 °C[1][2], while 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one has a melting range of 226-232 °C[3]. The solubility of this compound is generally limited in water but it is soluble in various organic solvents.

| Property | Value | Source |

| CAS Number | 2034-23-3 | [4][5][6] |

| Molecular Formula | C₇H₅ClN₂O | [4][5][6][7] |

| Molecular Weight | 168.58 g/mol | [4][6][7] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not definitively reported | N/A |

| Solubility | Soluble in various organic solvents | [8] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H protons of the imidazole ring. The aromatic protons will exhibit splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group. The N-H protons are expected to appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the carbon atoms of the imidazole ring. The chemical shift of the carbonyl carbon is typically in the range of 150-160 ppm.

2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the amide.

-

C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ characteristic of the carbonyl group in the five-membered ring lactam.

-

C=C and C=N stretching: Absorptions in the 1450-1650 cm⁻¹ region due to the aromatic and imidazole rings.

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 168, with a characteristic isotopic pattern [M+2]⁺ at m/z 170 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis of this compound

The synthesis of benzimidazolones can be achieved through several routes. A common and effective method involves the reaction of an o-phenylenediamine derivative with a carbonyl-containing reagent such as urea or a phosgene equivalent like triphosgene.

3.1. Synthesis from 4-Chloro-o-phenylenediamine and Urea

This method provides a straightforward approach to the benzimidazolone core.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-o-phenylenediamine (1 mole) and urea (1.1 moles).

-

Solvent Addition: Add a high-boiling point organic solvent such as o-dichlorobenzene. The use of a solvent with a boiling point above 100°C is recommended.

-

Heating: Heat the reaction mixture to a temperature between 135°C and 180°C. The reaction progress can be monitored by the evolution of ammonia gas.

-

Reaction Time: Maintain the temperature for 3-10 hours until the reaction is complete (as determined by TLC analysis).

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solvent.

-

Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol) to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization.

3.2. Synthesis using Triphosgene

Triphosgene serves as a safer solid substitute for the highly toxic phosgene gas and is an effective reagent for the synthesis of benzimidazolones.

Experimental Protocol:

-

Reactant Solution: Dissolve 4-chloro-o-phenylenediamine (1 mole) and a non-nucleophilic base, such as triethylamine (2.2 moles), in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Triphosgene Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of triphosgene (0.4 moles) in the same solvent to the reaction mixture with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Biological Activities and Mechanisms of Action

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific activity of this compound is an area of ongoing research, but its structural features suggest potential for similar pharmacological properties.

4.1. Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents against various pathogens. The proposed mechanisms of action for benzimidazole-based antimicrobials are diverse and include:

-

Inhibition of Microtubule Polymerization: By binding to β-tubulin, these compounds can disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the metaphase.

-

Inhibition of Fumarate Reductase: This mitochondrial enzyme is crucial for the energy metabolism of anaerobic microorganisms. Its inhibition disrupts the electron transport chain.

-

Reduced Glucose Transport and Uncoupling of Oxidative Phosphorylation: These effects lead to a depletion of cellular energy reserves, ultimately causing cell death.

4.2. Anti-inflammatory Activity

Benzimidazole derivatives have been investigated as anti-inflammatory agents, and their mechanisms of action are often multifactorial:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Benzimidazole derivatives may act as selective COX-2 inhibitors.[1][9][10]

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB plays a central role in regulating the inflammatory response by controlling the expression of pro-inflammatory genes. Some benzimidazoles have been shown to inhibit the activation of the NF-κB pathway.[3][8][11][12][13]

4.3. Cytotoxic Activity

Some derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. The mechanisms underlying this cytotoxicity can involve the induction of apoptosis (programmed cell death) through various signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a specific cell line.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound or its derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

For suspension cells, seed cells at a density of 0.5-1.0 x 10⁵ cells/mL on the same day as the experiment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells (for adherent cells) and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate for 1.5-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for about 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve of cell viability versus compound concentration and determine the IC₅₀ value.

-

Conclusion

This compound is a versatile heterocyclic compound with a scaffold that is central to many biologically active molecules. This guide has provided a detailed overview of its known properties, synthesis, and potential biological activities. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate this compound and its derivatives. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its therapeutic potential in various disease models. The information compiled herein serves as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

- 1. plantarchives.org [plantarchives.org]

- 2. 5-Chloro-1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one-d5 | 37385-92-5 | MBA38592 [biosynth.com]

- 3. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 2034-23-3 [smolecule.com]

- 5. epichem.com [epichem.com]

- 6. 5-chloro-1,3-dihydro-2H-benzimidazol-2-one | C7H5ClN2O | CID 223131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 15965-71-6|5-Chloro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one|BLD Pharm [bldpharm.com]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Small Molecule NF-κB Pathway Inhibitors in Clinic | MDPI [mdpi.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. scienceopen.com [scienceopen.com]

- 16. atcc.org [atcc.org]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

For Immediate Release

A comprehensive technical guide detailing the structural elucidation of 5-Chloro-1,3-dihydrobenzoimidazol-2-one is presented for researchers, scientists, and professionals in drug development. This document outlines the key spectroscopic and analytical techniques employed to confirm the molecular structure of this important heterocyclic compound.

This compound, with the molecular formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol , is a benzimidazole derivative.[1][2] The structural confirmation of this compound is paramount for its application as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] The elucidation process relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data Analysis

The structural framework of this compound is systematically confirmed through the interpretation of its unique spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the N-H protons of the benzimidazolone ring. The aromatic region will show a characteristic splitting pattern for the three protons on the benzene ring. The proton at C4 (adjacent to the chlorine atom) is expected to appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. The two N-H protons are expected to show a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide evidence for the seven distinct carbon atoms in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with the carbon bearing the chlorine atom (C5) showing a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168, corresponding to the nominal mass of the molecule. The presence of the chlorine isotope will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation patterns will further support the proposed structure, with key fragments arising from the loss of CO and other neutral molecules.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H stretching vibrations of the amide groups, the C=O stretching of the urea moiety, and C-H and C=C stretching vibrations of the aromatic ring.

| Spectroscopic Data for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons: distinct doublets and a doublet of doublets. N-H protons: a broad singlet. |

| ¹³C NMR | Seven distinct carbon signals, including a downfield carbonyl carbon. |

| Mass Spectrometry | Molecular ion (M⁺) at m/z 168 and a characteristic M+2 peak. |

| Infrared Spectroscopy | N-H stretching, C=O stretching, and aromatic C-H and C=C stretching bands. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of a substituted o-phenylenediamine.[1]

Procedure:

-

4-Chloro-1,2-phenylenediamine is reacted with urea in a suitable solvent, such as dimethylformamide (DMF).

-

The reaction mixture is heated at reflux for a specified period.

-

Upon cooling, the product precipitates out of the solution.

-

The crude product is collected by filtration, washed with a suitable solvent to remove impurities, and dried.

-

Recrystallization from an appropriate solvent system can be performed for further purification.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent, such as DMSO-d₆.

-

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

Infrared Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

Logical Workflow for Structure Elucidation

The process of confirming the structure of this compound follows a logical progression of analytical techniques.

Caption: Workflow for the synthesis and structural confirmation.

Key Structural Correlations

The interpretation of spectroscopic data allows for the correlation of specific signals with different parts of the molecule, leading to the unambiguous confirmation of the structure.

Caption: Correlation of spectroscopic data to the molecular structure.

References

synonyms for 5-Chloro-1,3-dihydrobenzoimidazol-2-one

An in-depth guide to 5-Chloro-1,3-dihydrobenzoimidazol-2-one for researchers and drug development professionals.

Synonyms and Chemical Identifiers

This compound is a chemical compound with various synonyms used in scientific literature and commercial listings. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

-

5-Chloro-1,3-dihydro-2H-benzimidazol-2-one[1]

-

5-Chloro-2-benzimidazolinone[1]

-

5-Chloro-2-benzimidazolone[1]

-

2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-

Chemical Structure and Identifiers:

A clear understanding of the chemical structure is fundamental for researchers.

-

Molecular Formula: C₇H₅ClN₂O[1]

-

InChI Key: QIGIQLYKEULMQQ-UHFFFAOYSA-N[2]

-

SMILES: c1cc2c(cc1[Cl])NC(N2)=O[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Melting Point | 226-232 °C | [4] |

| Purity | ≥ 98% | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a building block in the synthesis of the drug domperidone [1][5]. Its benzimidazolone core is a privileged scaffold in medicinal chemistry due to its diverse biological activities[5][6].

Experimental Workflow: Synthesis Overview

The synthesis of benzimidazolone derivatives often involves the carbonylation of the corresponding diamine. The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Signaling Pathway Involvement of Benzimidazole Derivatives

Benzimidazole-containing compounds are known to interact with a variety of biological targets and signaling pathways. While the specific pathways for this compound itself are not extensively detailed in the provided search results, derivatives have been shown to act as antagonists at dopamine receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified dopamine receptor signaling pathway.

Caption: Simplified signaling cascade for a dopamine receptor, a target for some benzimidazole derivatives.

References

- 1. epichem.com [epichem.com]

- 2. 5-Chloro-1H-benzo[d]imidazol-2(3H)-one | 2034-23-3 [sigmaaldrich.com]

- 3. 2034-23-3|5-Chloro-1H-benzo[d]imidazol-2(3H)-one|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Benzimidazolinone - Wikipedia [en.wikipedia.org]

- 6. 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone|CAS 344413-06-5 [benchchem.com]

Biological Activity of 5-Chloro-1,3-dihydrobenzoimidazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dihydrobenzoimidazol-2-one, a heterocyclic compound belonging to the benzimidazole family, serves as a crucial scaffold in medicinal chemistry. While its own intrinsic biological activity is not extensively documented in publicly available literature, it is a key intermediate in the synthesis of a wide array of derivatives exhibiting significant pharmacological properties. These derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical Structure and Properties

Synthesis of Derivatives

The primary significance of this compound lies in its use as a starting material for the synthesis of more complex and biologically active molecules. A common synthetic route involves the alkylation or arylation of the nitrogen atoms of the benzimidazole ring.

Caption: General workflow for the synthesis of N-substituted derivatives.

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as the WNT/β-catenin pathway.[3]

Quantitative Anticancer Activity Data

| Derivative | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon Carcinoma) | 7.1 ± 0.6 | [3] |

| Racemic RS4690 | HCT116 (Colon Carcinoma) | 15.2 ± 1.1 | [3] |

| (R)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon Carcinoma) | 28.3 ± 1.2 | [3] |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | SW480 (Colon Carcinoma) | > 50 | [3] |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | SW620 (Colon Carcinoma) | > 50 | [3] |

WNT/β-catenin Signaling Pathway Inhibition

Certain derivatives have been identified as inhibitors of the Dishevelled (DVL) protein, a key component in the WNT signaling pathway.[3] By inhibiting DVL, these compounds can block the downstream signaling cascade that leads to the accumulation of β-catenin and subsequent transcription of target genes involved in cell proliferation.

Caption: Inhibition of the WNT/β-catenin pathway by a derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Caption: Workflow for a typical MTT cytotoxicity assay.

Antimicrobial Activity

Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve the inhibition of essential microbial enzymes, such as DNA gyrase.

Quantitative Antimicrobial Activity Data

Data for derivatives of the closely related 5-chloro-1,3-benzoxazol-2-one scaffold, which shares structural similarities, are presented below to illustrate the potential antimicrobial activity of this class of compounds.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound P4A | Staphylococcus aureus | - | [4][5] |

| Compound P4B | Staphylococcus aureus | - | [4][5] |

| Compound P6A | Staphylococcus aureus | - | [4][5] |

| Compound P4A | Escherichia coli | - | [4][5] |

| Compound P4B | Escherichia coli | - | [4][5] |

| Compound P6A | Escherichia coli | - | [4][5] |

| Compound P2B | Candida albicans | - | [4][5] |

Note: Specific MIC values for the listed compounds against the specified microorganisms were mentioned as "good activity" or "half of the Miconazole" but not quantified in the source material.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Enzyme Inhibition

Derivatives of this compound have been explored as inhibitors of various enzymes, including tyrosinase and α-glucosidase.

Quantitative Enzyme Inhibition Data

| Derivative | Enzyme | IC50 (µM) | Reference |

| 2-Mercaptomethyl-5-chloro-benzo[d]imidazole | Mushroom Tyrosinase | 15.36 | [6] |

| 5-chloro-1-(4-chloro-3-nitrobenzyl)-2-(4-chloro-3-nitrophenyl)-1H-benzo[d]imidazole | α-Glucosidase | - | [7][8] |

Note: A specific IC50 value for the α-glucosidase inhibitor was not provided in the abstract.

Conclusion

This compound is a valuable scaffold in the development of novel therapeutic agents. While the parent compound itself has limited reported biological activity, its derivatives exhibit a wide range of promising pharmacological effects, including potent anticancer and antimicrobial activities. Further research into the synthesis and biological evaluation of new derivatives, along with detailed mechanistic studies, is warranted to fully exploit the therapeutic potential of this chemical class. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals working in this area.

References

- 1. 5-chloro-1,3-dihydro-2H-benzimidazol-2-one | C7H5ClN2O | CID 223131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2034-23-3 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation [mdpi.com]

- 8. Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Chloro-1,3-dihydrobenzoimidazol-2-one and its Analogs

Introduction

This technical guide provides a comprehensive overview of the potential therapeutic targets of compounds based on the this compound scaffold. While specific data on this compound itself is limited, this core structure is present in numerous biologically active molecules. The most prominent and clinically relevant analog is Chlorzoxazone (5-chloro-3H-benzooxazol-2-one), a centrally acting muscle relaxant. Due to the wealth of available data, this guide will focus on Chlorzoxazone as a representative agent to explore the therapeutic potential of this chemical class. This document is intended for researchers, scientists, and drug development professionals.

This compound is a heterocyclic compound that has been investigated for its potential antimicrobial and anticancer properties. It often serves as an intermediate in the synthesis of more complex pharmaceutical agents.

Chlorzoxazone is a well-established drug used to treat muscle spasms and associated pain.[1] Its mechanism of action is not fully elucidated but is known to involve the central nervous system, primarily at the level of the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs.[2] While its sedative properties contribute to its therapeutic effect, several specific molecular targets have been identified or proposed, which are the focus of this guide.

Potential Therapeutic Targets of Chlorzoxazone

Chlorzoxazone's therapeutic effects and side-effect profile can be attributed to its interaction with a range of molecular targets. The primary and secondary targets are detailed below.

Ion Channels

Chlorzoxazone has been identified as an opener of large-conductance calcium-activated potassium (BKCa) channels.[3][4] Activation of these channels in neurons can lead to hyperpolarization, reducing neuronal excitability. This action may contribute to its muscle relaxant effects and suggests potential applications in other neurological conditions characterized by hyperexcitability, such as certain forms of epilepsy and ataxia.[3][4][5]

In addition to BKCa channels, chlorzoxazone also activates small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels.[2] The activation of SK channels, in particular, may play a role in the precision of neuronal pacemaking.[6][7]

The mechanism of action of chlorzoxazone is also thought to involve the modulation of voltage-gated calcium channels.[8] By suppressing L-type voltage-dependent Ca2+ currents, chlorzoxazone can reduce calcium influx into neurons, thereby decreasing neurotransmitter release and neuronal excitability.[5]

Neurotransmitter Receptors

It is thought that chlorzoxazone's central nervous system depressant effects are mediated, in part, through its action on GABA-A and GABA-B receptors.[8] By enhancing the action of the inhibitory neurotransmitter GABA, chlorzoxazone can produce a sedative and muscle-relaxant effect. However, direct binding affinity data for these receptors are not extensively documented in publicly available literature.

Intracellular Signaling Pathways

A novel mechanism of action for chlorzoxazone has been identified in the modulation of the immunosuppressive capacity of mesenchymal stem cells (MSCs). Chlorzoxazone has been shown to enhance the anti-inflammatory properties of MSCs by modulating the phosphorylation of the transcription factor Forkhead Box O3 (FOXO3).[9] This occurs independently of the classical AKT or ERK signaling pathways and leads to the upregulation of immunomodulatory genes such as Indoleamine 2,3-dioxygenase (IDO).[9]

Metabolic Enzymes

Chlorzoxazone is extensively metabolized in the liver, primarily through 6-hydroxylation. This reaction is catalyzed by Cytochrome P450 enzymes, with CYP2E1 being the major contributor at higher substrate concentrations and CYP1A2 playing a significant role at lower, physiological concentrations.[10][11] Due to its reliance on CYP2E1 for metabolism, chlorzoxazone is often used as a probe to assess the in vivo activity of this enzyme.[12][13][14]

Quantitative Data on Target Interactions

The following tables summarize the available quantitative data for the interaction of chlorzoxazone with its identified molecular targets.

Table 1: Potency of Chlorzoxazone on Ion Channels

| Target | Parameter | Value | Cell Type | Reference |

| Ca2+-activated K+ current (IK(Ca)) | EC50 | 30 µM | Pituitary GH3 cells | [5][8] |

| BKCa channels | EC50 | 18 µM | Neuroblastoma IMR-32 cells | [15] |

| KCa2.2 (SK) channels | EC50 | 87 µM | - | [2] |

| KCa3.1 (IK) channels | EC50 | 98 µM | - | [2] |

| L-type Ca2+ current | Inhibition | - | Pituitary GH3 cells | [5][8] |

Table 2: Kinetic Parameters for Chlorzoxazone Metabolism by CYP Enzymes

| Enzyme | Parameter | Value | System | Reference |

| CYP1A2 | Km | 5.69 µM | Vaccinia virus expressed human P450 | [10] |

| CYP1A2 | Km | 3.8 µmol/L | Human Liver Microsomes | [11] |

| CYP2E1 | Km | 232 µM | Vaccinia virus expressed human P450 | [10] |

| CYP2E1 | Km | 410 µmol/L | Human Liver Microsomes | [11] |

| CYP2E1 | Vmax | ~8.5-fold higher than CYP1A2 | Vaccinia virus expressed human P450 | [10] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Patch-Clamp Electrophysiology for BKCa Channel Activity

This protocol is adapted for studying the effect of Chlorzoxazone on BKCa channels in a cell line such as pituitary GH3 cells.

-

Cell Preparation: Culture GH3 cells in Ham's F12K medium supplemented with 15% horse serum and 2.5% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fire-polish the tips to smoothen the opening.

-

Solutions:

-

Internal Solution (Pipette): 130 mM K-aspartate, 20 mM KCl, 1 mM MgCl2, 10 mM HEPES, 0.1 mM EGTA, adjusted to pH 7.2 with KOH.

-

External Solution (Bath): 130 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply depolarizing voltage steps (e.g., from -50 mV to +80 mV in 10 mV increments) to elicit K+ currents.

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing various concentrations of Chlorzoxazone (e.g., 1 µM to 100 µM).

-

Record currents in the presence of Chlorzoxazone.

-

To confirm the current is through BKCa channels, apply a specific blocker like iberiotoxin (200 nM).

-

-

Data Analysis: Measure the peak current amplitude at each voltage step before and after Chlorzoxazone application. Plot the current-voltage (I-V) relationship. Construct a dose-response curve to calculate the EC50 value.

CYP Inhibition Assay using Human Liver Microsomes

This protocol describes how to assess the metabolism of Chlorzoxazone by CYP2E1 and CYP1A2.

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

Human Liver Microsomes (0.2 mg/mL final concentration)

-

Chlorzoxazone (at various concentrations bracketing the expected Km, e.g., 1 µM to 500 µM)

-

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

-

Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of 6-hydroxychlorzoxazone by a validated LC-MS/MS method.

-

Data Analysis: Determine the initial velocity of the reaction at each substrate concentration. Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Western Blot for FOXO3 Phosphorylation in Mesenchymal Stem Cells

This protocol details the investigation of Chlorzoxazone's effect on FOXO3 phosphorylation.

-

Cell Culture and Treatment:

-

Culture human mesenchymal stem cells (MSCs) in a suitable growth medium.

-

Treat the cells with varying concentrations of Chlorzoxazone for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a polyacrylamide gel by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated FOXO3 (e.g., anti-p-FOXO3 Ser253) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody for total FOXO3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Quantify the band intensities using densitometry software.

-

Conclusion

While this compound is a valuable scaffold in medicinal chemistry, its direct therapeutic targets are not as well-defined as its close analog, Chlorzoxazone. The therapeutic actions of Chlorzoxazone are multifaceted, involving the modulation of several ion channels, potential interactions with neurotransmitter receptors, and regulation of intracellular signaling pathways. The primary targets that have been quantitatively characterized are BKCa/SK/IK channels and the metabolic enzymes CYP2E1 and CYP1A2. The emerging role of Chlorzoxazone in modulating the FOXO3 pathway in mesenchymal stem cells opens new avenues for its potential therapeutic application in immunomodulation and regenerative medicine. Further research is warranted to fully elucidate the binding kinetics and functional consequences of Chlorzoxazone's interaction with GABA receptors and voltage-gated calcium channels to complete our understanding of its pharmacological profile. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this class of compounds.

References

- 1. Chlorzoxazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Therapeutic efficacy of the BKCa channel opener chlorzoxazone in a mouse model of Fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stimulatory effects of chlorzoxazone, a centrally acting muscle relaxant, on large conductance calcium-activated potassium channels in pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of recombinant small-conductance Ca(2+)-activated K(+) channels by the muscle relaxant chlorzoxazone and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-1,3-dihydrobenzoimidazol-2-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chloro-1,3-dihydrobenzoimidazol-2-one, its derivatives, and analogues, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole family.[1] Its core structure, featuring a chlorinated benzene ring fused to a cyclic urea, serves as a versatile scaffold for the development of a wide range of biologically active molecules. Derivatives of this compound have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases, by acting on diverse biological targets.[1] This guide will delve into the synthetic methodologies, quantitative biological data, and mechanisms of action associated with this promising class of compounds.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of their therapeutic potential. Various synthetic routes have been developed, often involving the cyclization of substituted o-phenylenediamines.

Synthesis of the Core Structure

A common and effective method for synthesizing this compound involves the condensation of 4-chloro-o-phenylenediamine with a carbonyl source, such as urea or ethyl chloroformate.

Experimental Protocol: Synthesis of this compound

-

Reactants: 4-chloro-o-phenylenediamine and urea.

-

Procedure: A mixture of 4-chloro-o-phenylenediamine and urea is heated, leading to a cyclization reaction and the formation of the benzimidazolone ring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of N-Substituted Derivatives

The nitrogen atoms at positions 1 and 3 of the benzimidazolone ring are key points for derivatization, allowing for the introduction of various substituents to modulate the compound's physicochemical and biological properties. Alkylation reactions are commonly employed for this purpose.

Experimental Protocol: Synthesis of 1,3-Diallyl-5-chloro-1H-benzimidazol-2(3H)-one [1]

-

Reactants: 5-chloro-1H-benzo[d]imidazol-2(3H)-one, potassium carbonate, tetra-n-butylammonium bromide, and allyl bromide.

-

Solvent: Dimethylformamide (DMF).

-

Procedure: To a solution of 5-chloro-1H-benzo[d]imidazol-2(3H)-one in DMF, potassium carbonate and tetra-n-butylammonium bromide are added. Allyl bromide is then added to the mixture, and the reaction is stirred at room temperature for 6 hours. After filtration of the salts, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using an ethyl acetate/hexane eluent to yield the desired product.[1]

Biological Activities and Quantitative Data

Derivatives of this compound have exhibited a broad spectrum of biological activities, with notable potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of these derivatives against various cancer cell lines. The introduction of different substituents on the benzimidazolone core can significantly influence their anticancer potency.

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1d | MCF-7 (Breast) | 1.84 | [2][3] |

| 2d | A549 (Lung) | 2.15 | [2][3] |

| 3s | HepG2 (Liver) | 3.52 | [2][3] |

| 4b | PC-3 (Prostate) | 4.78 | [2][3] |

| 4k | HCT116 (Colon) | 10.28 | [2][3] |

| (S)-1 | HCT116 (Colon) | 7.1 ± 0.6 | [4] |

| Racemate 1 | HCT116 (Colon) | 15.2 ± 1.1 | [4] |

| (R)-1 | HCT116 (Colon) | 28.3 ± 1.2 | [4] |

Note: The compounds listed are N-substituted 6-chloro-1H-benzimidazole derivatives, which are structural isomers of the 5-chloro derivatives and are expected to have similar biological activities.

Antimicrobial Activity

The antimicrobial properties of this compound analogues have also been extensively investigated, with some derivatives showing potent activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 1d | Escherichia coli | 2 | [2][3] |

| 2d | Staphylococcus aureus (MSSA) | 4 | [2][3] |

| 3s | Streptococcus faecalis | 8 | [2][3] |

| 4b | Staphylococcus aureus (MRSA) | 16 | [2][3] |

| 4k | Candida albicans | 8 | [2][3] |

| 4k | Aspergillus niger | 16 | [2][3] |

| 62a | Escherichia coli | 2 | [5] |

| 63c | Staphylococcus aureus (MRSA) | 8 | [5] |

Note: The compounds listed are N-substituted 6-chloro-1H-benzimidazole derivatives, which are structural isomers of the 5-chloro derivatives and are expected to have similar biological activities.

Experimental Protocols for Biological Assays

Standardized and reproducible experimental protocols are essential for the accurate evaluation of the biological activities of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for microbial growth.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of this compound derivatives is crucial for their rational design and development as therapeutic agents. Some derivatives have been shown to act as kinase inhibitors, interfering with key signaling pathways involved in cell growth and proliferation.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, survival, and growth. Its dysregulation is frequently observed in cancer. Some benzimidazole derivatives have been found to inhibit this pathway, leading to their anticancer effects.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Experimental and Logical Workflows

A systematic approach is essential for the discovery and preclinical development of novel drug candidates. The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.

Caption: A generalized workflow for the discovery and development of this compound derivatives.

Conclusion

This compound and its analogues represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The versatility of their synthesis allows for the creation of diverse chemical libraries, and the encouraging biological data warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this important chemical scaffold. Future efforts should focus on optimizing the lead compounds, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies.

References

- 1. 1,3-Diallyl-5-chloro-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]

- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

The Benzimidazolone Core: A Historical and Synthetic Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazolone scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the cornerstone of numerous therapeutic breakthroughs. Its unique structural and electronic properties have allowed for the development of a diverse range of drugs targeting various biological pathways. This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies of benzimidazolone compounds, complete with experimental protocols, quantitative biological data, and detailed signaling pathway diagrams to empower researchers in their drug discovery endeavors.

A Journey Through Time: The History and Discovery of Benzimidazolone Compounds

The story of benzimidazolones is intrinsically linked to the broader history of benzimidazoles. The first synthesis of a benzimidazole derivative was reported in 1872 by Hoebrecker.[1] However, the specific benzimidazolone core, characterized by a carbonyl group at the 2-position of the benzimidazole ring system, was first synthesized by Rudolph in 1879.

The early 20th century saw further explorations into the synthesis of this heterocyclic system. A notable advancement came in 1950 when Leonard and Boyer described a method for synthesizing 1,3-disubstituted benzimidazolones. This foundational work laid the groundwork for the extensive exploration of this scaffold in the decades that followed.

The therapeutic potential of benzimidazolone derivatives began to be realized in the mid-20th century. One of the most significant milestones was the discovery of the antipsychotic and antiemetic properties of compounds like droperidol and domperidone. These discoveries highlighted the potential of the benzimidazolone core to interact with dopamine receptors, opening up a new avenue for the development of central nervous system (CNS) active drugs.

More recently, the versatility of the benzimidazolone scaffold has been further demonstrated with the development of flibanserin, a multifunctional serotonin receptor modulator for the treatment of hypoactive sexual desire disorder, and various compounds investigated for their α-glucosidase inhibitory activity in the context of diabetes management.

Constructing the Core: Key Synthetic Methodologies

The synthesis of the benzimidazolone core and its derivatives can be achieved through several reliable methods. The most common approaches involve the cyclization of o-phenylenediamine precursors with a one-carbon carbonyl source.

Reaction of o-Phenylenediamines with Urea

A straightforward and widely used method for the synthesis of 1,3-dihydro-2H-benzimidazol-2-one is the reaction of o-phenylenediamine with urea. This reaction is typically carried out at elevated temperatures, leading to the formation of the cyclic urea structure with the elimination of ammonia.

Experimental Protocol: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one from o-Phenylenediamine and Urea

-

Reactants: o-Phenylenediamine (1.0 eq), Urea (1.2 eq)

-

Solvent: No solvent (melt reaction) or a high-boiling solvent like o-dichlorobenzene.[1]

-

Procedure:

-

A mixture of o-phenylenediamine and urea is heated to 130-140°C for one hour.

-

The reaction mixture is allowed to cool, and the resulting solid mass is treated with a water solution of sodium hydroxide.

-

The solid product is collected by filtration and the filtrate is neutralized to precipitate any remaining product.

-

The combined solids are washed with water and dried to afford 1,3-dihydro-2H-benzimidazol-2-one.

-

Caption: Workflow for the synthesis of benzimidazolone from urea.

Reaction of o-Phenylenediamines with Phosgene or its Equivalents

A highly efficient method for the synthesis of benzimidazolones involves the use of phosgene (COCl₂) or its safer alternatives like triphosgene or 1,1'-carbonyldiimidazole (CDI). These reagents react readily with o-phenylenediamines to form the desired cyclic carbamate.

Experimental Protocol: Synthesis of a Benzimidazolone Derivative using 1,1'-Carbonyldiimidazole (CDI)

-

Reactants: Substituted o-phenylenediamine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Solvent: Tetrahydrofuran (THF)

-

Procedure:

-

To a solution of the substituted o-phenylenediamine in THF, a solution of CDI in THF is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired benzimidazolone derivative.

-

Caption: Workflow for benzimidazolone synthesis using CDI.

Synthesis of Key Drug Scaffolds: Domperidone and Flibanserin

The versatility of benzimidazolone synthesis is exemplified in the preparation of complex drug molecules.

Experimental Protocol: Synthesis of Domperidone (Illustrative Final Step)

Domperidone is synthesized through the coupling of two key benzimidazolone intermediates.[2]

-

Reactants: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate 1), 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate 2)

-

Base: Sodium carbonate (Na₂CO₃)

-

Solvent: Methyl isobutyl ketone (MIBK)

-

Procedure:

-